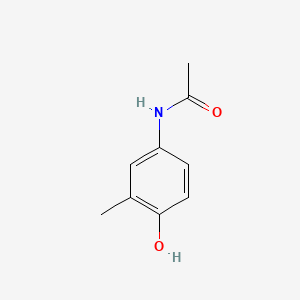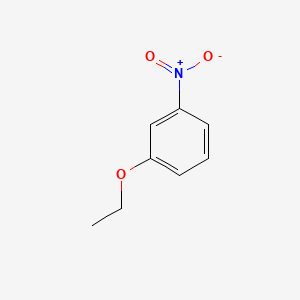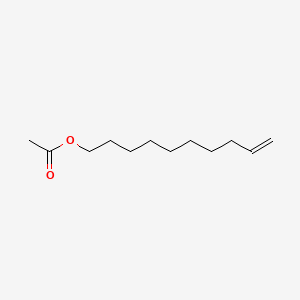
9-癸烯基乙酸酯
描述
9-Decenyl acetate, also known as Acetic acid 9-decenyl ester , is a chemical compound with the linear formula C12H22O2 . It has a molecular weight of 198.308 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 9-Decenyl acetate consists of 12 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 198.16 . For a detailed molecular structure, it’s recommended to refer to chemical databases like ChemSpider .Physical And Chemical Properties Analysis
9-Decenyl acetate is a colorless to almost colorless clear liquid . It has a specific gravity of 0.88 . The boiling point of the compound is 246°C . The refractive index is between 1.4350 and 1.4380 .科学研究应用
信息素研究和昆虫行为:Jönsson、Liljefors 和 Hansson(2004 年)的一项研究考察了(Z)-5-癸烯基乙酸酯(一种萝卜蛾信息素成分)的各种烷基取代类似物的构效关系。他们发现烷基和受体之间的空间相互作用会影响信息素的有效性,表明该化学物质与理解昆虫行为和潜在的害虫控制应用有关 (Jönsson, Liljefors, & Hansson, 2004)。
癌症研究:Jonson 和 Welch(2002 年)研究了 [11C]乙酸及其在肿瘤成像中的潜力。他们发现 [11C]乙酸比其他正在研究的芳香脂肪酸具有更好的肿瘤蓄积,表明其可用作肿瘤的可能的成像剂 (Jonson 和 Welch,2002)。
生化应用:Iqbal 等人(2019 年)合成了苯基[(5-苄基-1,3,4-恶二唑-2-基)硫代]乙酸酯/乙酰胺作为人碱性磷酸酶的抑制剂,人碱性磷酸酶是一种在许多生理过程中很重要的酶。他们的研究突出了在生化应用中使用乙酸衍生物的潜力 (Iqbal 等人,2019)。
有机化学和绿色化学:Costa 等人(2012 年)讨论了绿色铃木偶联反应在合成乙酸乙酯(4-苯基苯基)中的应用,证明了乙酸衍生物在有机合成和绿色化学倡议中的重要性 (Costa 等人,2012)。
医学研究 - 视觉功能:Maeda 等人(2009 年)探讨了 9-顺式视黄基乙酸酯对小鼠视觉功能的影响,揭示了该化合物在解决与年龄相关的视网膜功能障碍方面的潜力 (Maeda 等人,2009)。
电化学应用:Woolley 等人(2014 年)研究了乙酸的质子脱羧,提供了与电化学和乙酸化合物潜在工业应用相关的见解 (Woolley 等人,2014)。
动物健康和营养:Frutos 等人(2014 年)研究了绵羊口服醋酸钴,这改变了牛奶脂肪酸组成。这项研究对于了解乙酸化合物对动物健康和营养的影响非常重要 (Frutos 等人,2014)。
药物应用:Negoro 等人(2010 年)发现了 TAK-875,一种由苯丙酸合成的有效的 GPR40 agonist,展示了乙酸在开发新药中的作用 (Negoro 等人,2010)。
乳品科学:Urrutia 和 Harvatine(2017 年)发现增加泌乳奶牛的乙酸供应会刺激牛奶脂肪合成,这与农业和乳品科学相关 (Urrutia 和 Harvatine,2017)。
纳米技术:Zhao 等人(2016 年)合成了氧化石墨烯/稀土配合物杂化发光材料,展示了乙酸在纳米技术应用中的潜力 (Zhao 等人,2016)。
安全和危害
作用机制
Target of Action
9-Decenyl acetate, also known as acetic acid 9-decenyl ester , is a chemical compound with the molecular formula C12H22O2
Action Environment
The action, efficacy, and stability of 9-Decenyl acetate can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . .
属性
IUPAC Name |
dec-9-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h3H,1,4-11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQXMYAEJSMANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047125 | |
| Record name | 9-Decenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Decenyl acetate | |
CAS RN |
50816-18-7 | |
| Record name | 9-Decenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50816-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Decenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Decen-1-ol, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Decenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-decenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-DECENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I999R8F793 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological role of 9-Decenyl acetate?
A: 9-Decenyl acetate is a key component of the sex pheromone for the California red scale insect (Aonidiella aurantii). [, ] This insect is a significant agricultural pest, and understanding its pheromone system is crucial for developing environmentally friendly pest control strategies.
Q2: Have there been any studies on the safety of 9-Decenyl acetate for use in fragrances?
A: Yes, The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on 9-Decenyl acetate for its use as a fragrance ingredient. [, ] These assessments evaluate potential human health effects and provide valuable data for ensuring safe use in consumer products.
Q3: Are there efficient methods for synthesizing 9-Decenyl acetate?
A: Researchers have developed efficient synthetic routes for producing (3S,6RS)-3-Methyl-6-(1-Methylethenyl)-9-decenyl acetate, a diastereomer of 9-Decenyl acetate and a component of the Aonidiella aurantii sex pheromone. [] This synthesis highlights the possibility of producing this compound and its analogs in a controlled laboratory setting for research and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

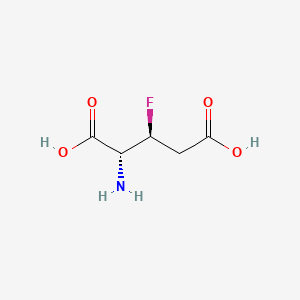
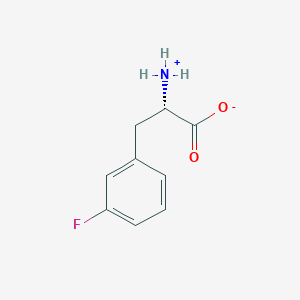

![(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid](/img/structure/B1666285.png)
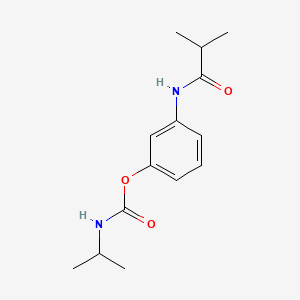

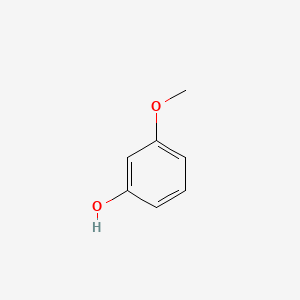
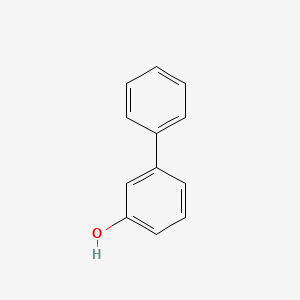
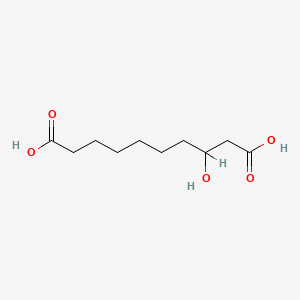
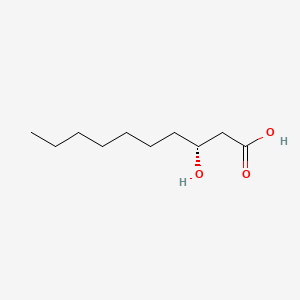
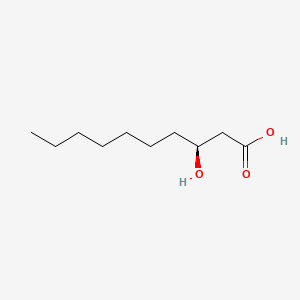
![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)
